molecular formula C13H12N2O3 B14309751 N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide CAS No. 110874-34-5

N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B14309751
CAS No.: 110874-34-5
M. Wt: 244.25 g/mol
InChI Key: JWKSZWNNLUXZCB-UHFFFAOYSA-N
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Description

N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of 1,6-dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyl group and the hydroxy-oxo functional groups in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled reaction conditions. One common method involves the reaction of benzylamine with 1,6-dihydropyridine-2,3-dione in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1,6-dihydroxy-1,6-dihydropyridine-2-carboxamide
  • N-Benzyl-1,6-dioxo-1,6-dihydropyridine-2-carboxamide
  • 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to the presence of both the benzyl group and the hydroxy-oxo functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

110874-34-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-benzyl-1-hydroxy-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c16-12-8-4-7-11(15(12)18)13(17)14-9-10-5-2-1-3-6-10/h1-8,18H,9H2,(H,14,17)

InChI Key

JWKSZWNNLUXZCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=O)N2O

Origin of Product

United States

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